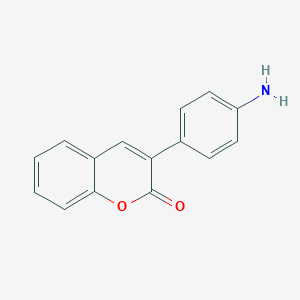

3-(4-Amino-phenyl)-chromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215992. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIBWAQRUZXFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309791 | |

| Record name | 3-(4-Amino-phenyl)-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1218-54-8 | |

| Record name | 1218-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Amino-phenyl)-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Amino Phenyl Chromen 2 One and Its Analogs

Established Synthetic Routes for Chromen-2-one Core Structures

The construction of the chromen-2-one ring system can be achieved through several classic name reactions in organic chemistry. These methods offer different pathways to access a variety of substituted coumarins, and the choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pechmann Condensation

Discovered by Hans von Pechmann, this condensation reaction is a cornerstone of coumarin (B35378) synthesis. wikipedia.orgnumberanalytics.com It typically involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The mechanism commences with an acid-catalyzed transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group, to form the new heterocyclic ring. wikipedia.org A final dehydration step yields the coumarin product. wikipedia.org

While simple phenols require harsh conditions, highly activated phenols like resorcinol (B1680541) can undergo the reaction under much milder conditions. wikipedia.org A variety of acid catalysts, including sulfuric acid, aluminum chloride, and methanesulfonic acid, are employed to facilitate the reaction. organic-chemistry.orgnih.gov The Pechmann condensation is particularly well-suited for the synthesis of 3- or 4-substituted coumarins. nih.govresearchgate.net

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

| Phenol Reactant | β-Ketoester Reactant | Catalyst | Product | Reference |

| Phenol | Ethyl acetoacetate (B1235776) | Concentrated H₂SO₄ | 4-Methylcoumarin | wikipedia.org |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 7-Hydroxy-4-methylcoumarin | nih.gov |

| Substituted Phenols | β-Ketoesters | Zirconia-based catalyst | Substituted coumarins | nih.gov |

| Substituted Phenols | β-Ketoesters | Sulfonated carbon-coated magnetic nanoparticles | Substituted coumarins | nih.gov |

Knoevenagel Condensation

The Knoevenagel condensation provides another versatile route to coumarins, especially those substituted at the 3-position. researchgate.netscienceinfo.com This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). scienceinfo.comjmchemsci.comyoutube.com

The reaction proceeds through a base-catalyzed condensation to form an intermediate, which then undergoes intramolecular cyclization and subsequent elimination of a small molecule (like water or ethanol) to afford the coumarin ring. youtube.com This method is advantageous as it often proceeds under milder conditions than the Pechmann condensation and can be adapted for solvent-free conditions and microwave irradiation to improve yields and reaction times. slideshare.netresearchgate.net For instance, the reaction of salicylaldehyde (B1680747) and ethyl acetoacetate in the presence of a catalytic amount of piperidine yields 3-acetylcoumarin. youtube.com

Table 2: Knoevenagel Condensation for the Synthesis of Coumarin Derivatives

| o-Hydroxybenzaldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 3-Acetylcoumarin | youtube.com |

| o-Vanillin | Dimethyl or Diethyl malonate | Lithium sulfate (B86663) (ultrasound) | 3-Carboxylated coumarins | sapub.org |

| Various 2-hydroxyaldehydes | Malonate esters | Silica gel or basic alumina (B75360) (microwave) | 3-Substituted coumarins | slideshare.net |

| ortho-hydroxyaryl aldehyde | Activated β-dicarbonyl C-H acid | 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate | Coumarin derivatives | researchgate.net |

Perkin Reaction

The Perkin reaction, historically one of the first methods for coumarin synthesis, involves the condensation of an aromatic aldehyde with a carboxylic anhydride (B1165640) in the presence of an alkali salt of the corresponding carboxylic acid. scienceinfo.comjmchemsci.combeyond-tutors.com For the synthesis of coumarin itself, salicylaldehyde is heated with acetic anhydride and sodium acetate. google.comsciforum.net

The mechanism is believed to involve the formation of an intermediate O-acetyl salicylaldehyde, which then undergoes an intramolecular aldol-type condensation catalyzed by the base, followed by dehydration to yield the coumarin. sciforum.net This method can also be used to prepare 3-arylcoumarins by reacting salicylaldehydes with phenylacetic acids in the presence of acetic anhydride and triethylamine (B128534). nih.gov

Table 3: Perkin Reaction for Coumarin Synthesis

| Aromatic Aldehyde | Anhydride/Acid | Base | Product | Reference |

| Salicylaldehyde | Acetic anhydride | Sodium acetate | Coumarin | google.com |

| Salicylaldehydes | Phenylacetic acids | Triethylamine (in acetic anhydride) | 3-Arylcoumarins | nih.gov |

| O-acetyl salicylaldehyde | - | Triethylamine or Sodium Acetate | Coumarin | sciforum.net |

| O-α-phenylacetyl salicylaldehyde | - | Triethylamine | 3-Phenylcoumarin (B1362560) | sciforum.net |

Wittig Reaction

The Wittig reaction offers a powerful and flexible approach to the synthesis of coumarins, particularly those that are unsubstituted at the 3 and 4 positions. scienceinfo.comijcce.ac.ir A common strategy involves the reaction of an o-hydroxybenzaldehyde or o-hydroxyacetophenone with a phosphorus ylide, such as (ethoxycarbonyl)triphenylphosphorane. ijcce.ac.ir The reaction proceeds via the formation of a betaine (B1666868) intermediate, which then cyclizes and eliminates triphenylphosphine (B44618) oxide to furnish the coumarin ring. jmchemsci.com

Modifications of this reaction, such as one-pot procedures involving the condensation of ethyl bromoacetate (B1195939) and an o-hydroxybenzaldehyde in the presence of triphenylphosphine, have been developed to improve efficiency and avoid harsh conditions. ijcce.ac.ir An intramolecular Wittig reaction of substituted 2-formylphenyl 2-bromoacetates in aqueous sodium bicarbonate has also been reported as a practical, room-temperature synthesis of coumarins. rsc.org

Table 4: Wittig Reaction for Coumarin Synthesis

| Starting Material 1 | Starting Material 2 | Conditions | Product | Reference |

| o-Hydroxybenzaldehyde | Ethyl bromoacetate, Triphenylphosphine | 80°C | Coumarin derivatives | sciensage.info |

| o-Hydroxybenzaldehydes | Ethoxycarbonyl triphenylphosphorous | Reflux in benzene (B151609) or xylene | Coumarins | ijcce.ac.ir |

| Substituted 2-formylphenyl 2-bromoacetate | - | Aqueous sodium bicarbonate, room temperature | Substituted coumarins | rsc.org |

| o-Hydroxybenzaldehydes | Chloroacetyl chloride, Triphenylphosphine, Base | Dichloromethane | Coumarins | researchgate.net |

Claisen Rearrangement

The Claisen rearrangement, a scienceinfo.comscienceinfo.com-sigmatropic rearrangement of an allyl vinyl ether, can be ingeniously applied to the synthesis of coumarin derivatives. wikipedia.org While not a direct method for forming the coumarin ring itself from non-cyclic precursors, it is a powerful tool for introducing substituents, particularly prenyl groups, onto a pre-formed coumarin or a precursor. nio.res.in

For example, a cascade reaction involving a Wittig reaction followed by a double Claisen and Cope rearrangement has been utilized for the one-pot synthesis of diprenylated coumarins. nio.res.in Another approach involves the Claisen rearrangement of 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one to afford a pyrano[2,3-c]chromen-5(3H)-one derivative. mdpi.com Photo-Claisen rearrangements of coumarin-caged compounds have also been observed, highlighting the versatility of this reaction under photochemical conditions. acs.org

Baylis-Hillman Reaction

The Baylis-Hillman reaction provides a pathway to 3-substituted coumarins. tandfonline.comcore.ac.uk This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). tandfonline.com For coumarin synthesis, a common strategy involves the reaction of O-protected salicylaldehydes with acrylates. The resulting Baylis-Hillman adducts can then be deprotected and cyclized to yield 3-substituted coumarins. tandfonline.com

An intramolecular variation of the Baylis-Hillman reaction, using salicylaldehyde acrylate (B77674) esters in the presence of DABCO, has also been demonstrated as a viable route to coumarins. core.ac.uk The resulting 3-(halomethyl)coumarins can be further functionalized by reaction with various nucleophiles. core.ac.uk

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. slideshare.netorganic-chemistry.orgwikipedia.orgyoutube.com It involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). slideshare.netwikipedia.orgyoutube.com This reagent acts as a weak electrophile that can react with activated aromatic rings. youtube.com

While not a direct method for the synthesis of 3-(4-Amino-phenyl)-chromen-2-one, the Vilsmeier-Haack reaction is crucial for preparing key intermediates. For instance, it can be used to introduce a formyl group onto a pre-existing 3-phenylcoumarin core, which can then be further manipulated to yield the desired amino-substituted analog. The reaction typically proceeds by treating the electron-rich aromatic substrate with the Vilsmeier reagent. slideshare.net The initial product is an iminium ion, which upon hydrolysis yields the corresponding aldehyde. wikipedia.orgyoutube.com The reaction conditions, such as temperature, can be adjusted depending on the reactivity of the substrate. jk-sci.com

A notable application involves the tandem Vilsmeier-Haack reaction/cyclization/bromination/Suzuki cross-coupling sequence to synthesize derivatives like 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one. researchgate.net This demonstrates the utility of the Vilsmeier-Haack reaction in multi-step synthetic pathways leading to complex coumarin derivatives.

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl systems. organic-chemistry.orgnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. organic-chemistry.orgyoutube.com

In the context of synthesizing this compound, the Suzuki coupling is a key strategy. It allows for the direct coupling of a 3-halocoumarin with a 4-aminophenylboronic acid derivative. This approach is highly efficient and tolerates a wide range of functional groups. youtube.com The general mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired product and regenerate the catalyst. youtube.com

Various palladium catalysts and ligands can be employed, and the reaction conditions can be optimized for specific substrates. organic-chemistry.org For example, catalysts like Pd(PPh₃)₄ are commonly used, and bases such as sodium carbonate or potassium phosphate (B84403) are often required to activate the boronic acid. nih.gov The reaction's versatility has been demonstrated in the synthesis of various 3-arylcoumarins. nih.gov

Specific Synthetic Approaches for this compound and Derivatives

Nitration and Subsequent Reduction to Amino Compounds

A common and straightforward method to introduce an amino group at the 4-position of the 3-phenyl ring involves a two-step process: nitration followed by reduction.

Initially, the 3-phenylcoumarin precursor is subjected to nitration. This is typically achieved using a mixture of nitric acid and sulfuric acid. chemmethod.com The reaction conditions, particularly temperature, are crucial in controlling the regioselectivity of the nitration, directing the nitro group to the desired position on the phenyl ring. chemmethod.com By carefully controlling the reaction time and temperature, one can favor the formation of the 6-nitro or 8-nitro isomers on the coumarin backbone itself. chemmethod.com A similar principle applies to the nitration of the appended phenyl ring.

Once the nitro-substituted coumarin is obtained, the nitro group is reduced to an amino group. A common method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride in an ethanol-water mixture. chemmethod.comnih.gov This method is effective and widely used for the preparation of aminocoumarins from their nitro precursors. nih.gov

This nitration-reduction sequence provides a reliable route to this compound, starting from a readily available 3-phenylcoumarin.

Perkin Reaction Utilizing Substituted p-Amino-phenylacetic Acid and o-Hydroxybenzaldehyde

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids and their derivatives, including coumarins. wikipedia.orgorganicreactions.orglongdom.org It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. wikipedia.orglongdom.org

For the synthesis of 3-arylcoumarins, a variation of the Perkin reaction is employed, using a substituted phenylacetic acid and an o-hydroxybenzaldehyde. nih.gov The reaction is typically carried out in the presence of acetic anhydride and a weak base like triethylamine or sodium acetate, with heating. nih.govresearchgate.net

To specifically synthesize this compound, one could theoretically use p-aminophenylacetic acid and salicylaldehyde. However, the amino group in p-aminophenylacetic acid may require protection prior to the reaction to prevent unwanted side reactions under the reaction conditions. After the coumarin ring is formed, the protecting group would be removed to yield the final product. The Perkin condensation provides a direct route to the 3-phenylcoumarin core structure. nih.gov

Condensation Reactions Involving 3-Acetyl-4-hydroxycoumarin and Aldehydes

3-Acetyl-4-hydroxycoumarin is a versatile starting material for the synthesis of various coumarin derivatives. researchgate.net It can be synthesized through methods such as the Friedel-Crafts reaction of a substituted phenylacetate (B1230308) with malonyl chloride or by reacting acetylsalicylyl chloride with an acetoacetic ester derivative. ias.ac.ingoogle.com

One synthetic strategy involves the condensation of 3-acetyl-4-hydroxycoumarin with an appropriate aldehyde. researchgate.net For example, a three-component one-pot synthesis of thiazolyl coumarin derivatives has been achieved by condensing 3-acetyl-4-hydroxycoumarin, an arylaldehyde, thiourea (B124793), and ammonium acetate. researchgate.net

While not a direct route to this compound, this methodology highlights the reactivity of the acetyl group at the 3-position. By choosing a suitable aldehyde, such as p-nitrobenzaldehyde, a condensation reaction can be facilitated. The resulting intermediate, containing a nitro group, can then be reduced to the corresponding amino compound, providing an indirect pathway to the target molecule.

Pd/Cu-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, for instance, is a prominent example that utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org

While the Sonogashira reaction itself is for forming C-C triple bonds, the broader field of Pd/Cu-catalyzed reactions offers routes to 3-arylcoumarins. These reactions can be adapted to synthesize this compound. A plausible approach would involve the coupling of a 3-halocoumarin with a suitable 4-aminophenyl-containing coupling partner.

The conditions for these reactions are generally mild, often proceeding at room temperature, and tolerate a variety of functional groups. wikipedia.org The choice of catalyst, co-catalyst, base, and solvent is crucial for the success of the reaction. For example, a typical Sonogashira reaction might use a palladium complex, copper(I) iodide, and an amine base like triethylamine. organic-chemistry.orgscispace.com The reactivity of the halide in these couplings generally follows the trend I > Br > Cl. youtube.com

Synthesis of Related Phenylcoumarin Structures (e.g., 3-(4-Acetylphenyl)-2H-chromen-2-one)

The synthesis of related 3-phenylcoumarin structures, such as 3-(4-acetylphenyl)-2H-chromen-2-one, provides access to key intermediates for further functionalization. One established method for obtaining this acetyl derivative is through the Meerwein arylation reaction. This involves the reaction of 4-acetylphenyldiazonium chloride with coumarin. researchgate.net This electrophilic substitution reaction introduces the 4-acetylphenyl group at the 3-position of the coumarin ring.

Another versatile approach involves the reaction of salicylaldehydes with arylacetonitriles. nih.gov This method offers a direct route to various 3-phenylcoumarins. For instance, the condensation of a salicylaldehyde with (4-acetylphenyl)acetonitrile in the presence of a suitable base would yield 3-(4-acetylphenyl)-2H-chromen-2-one. This reaction is advantageous due to the ready availability of a wide range of substituted salicylaldehydes and arylacetonitriles, allowing for the generation of a library of analogues.

Furthermore, 3-acyl-coumarins can be synthesized in high yields by reacting ortho-hydroxybenzaldehydes with ethyl acetoacetate or ethyl benzoylacetate in the presence of a nano-ZnO catalyst. researchgate.net This method provides an efficient route to compounds like 3-acetyl-coumarin, which can then be further modified.

The following table summarizes key synthetic approaches for related phenylcoumarin structures.

| Product | Reactants | Reagents/Conditions | Key Features |

| 3-(4-Acetylphenyl)-2H-chromen-2-one | 4-Acetylphenyldiazonium chloride, Coumarin | Meerwein reaction conditions | Introduces the acetylphenyl group via arylation. researchgate.net |

| 3-Phenylcoumarins | Salicylaldehydes, Arylacetonitriles | Basic conditions | Versatile method for a variety of substitutions. nih.gov |

| 3-Acyl-coumarins | ortho-Hydroxybenzaldehydes, Ethyl acetoacetate/benzoylacetate | Nano-ZnO catalyst | High yields for acyl-coumarin synthesis. researchgate.net |

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. The synthesis of phenylcoumarins has benefited from the application of novel catalysts and green chemistry principles.

Utilization of Biogenic Nanoparticles (e.g., ZnO) as Catalysts

The use of nanoparticles as catalysts has gained significant traction due to their high surface area and unique catalytic properties. Zinc oxide (ZnO) nanoparticles, in particular, have proven to be highly effective catalysts for the synthesis of coumarins. researchgate.netias.ac.in These nanoparticles can be prepared through biogenic routes, making them an environmentally friendly option.

ZnO nanoparticles efficiently catalyze the Knoevenagel condensation of various o-hydroxy benzaldehydes with 1,3-dicarbonyl compounds under both microwave and thermal conditions, leading to the formation of 3-substituted coumarins in moderate to good yields. researchgate.net The catalyst is noted for being inexpensive, stable, and easily recyclable for several cycles with consistent activity. researchgate.netias.ac.in For example, the reaction between salicylaldehydes and ethyl acetoacetate in the presence of nano-ZnO under microwave irradiation at 120 °C yields various 3-substituted coumarins. researchgate.net

Green Chemistry Approaches (e.g., Solid-Phase Synthesis)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of coumarin synthesis, this has led to the development of solvent-free and solid-phase synthetic methods.

Mechanochemical synthesis, a solvent-free technique involving ball milling, has been successfully applied to the Pechmann condensation for coumarin synthesis. This method utilizes methanesulfonic acid as a mild acid catalyst to react phenol derivatives with β-ketoesters at ambient temperature, resulting in high yields and straightforward purification. rsc.org

One-pot syntheses under solvent-free conditions, often accelerated by microwave irradiation, represent another green approach. For instance, the Knoevenagel condensation for the synthesis of 3-substituted coumarins has been achieved using nano MgFe2O4 as a magnetically recoverable catalyst under solvent-free ultrasound irradiation, affording products in good yields. nih.gov These methods offer significant advantages in terms of reduced waste, energy efficiency, and operational simplicity.

Chemical Derivatization and Functionalization of the Amino-phenyl-chromen-2-one Scaffold

The amino group on the 3-(4-aminophenyl)chromen-2-one scaffold is a key functional handle for a wide range of chemical modifications, allowing for the introduction of diverse structural motifs and the tuning of physicochemical properties.

Amide Condensation with Substituted Benzoyl Chlorides

The primary amino group readily undergoes acylation reactions. A common and straightforward derivatization is the amide condensation with substituted benzoyl chlorides. This reaction typically proceeds under basic conditions to neutralize the HCl byproduct. The use of various substituted benzoyl chlorides allows for the systematic exploration of the structure-activity relationship by introducing different electronic and steric features onto the phenyl ring.

Introduction of Heterocyclic Moieties (e.g., pyrazolones, thiazoles, oxadiazoles, pyridine, pyrimidine (B1678525), purine)

The amino group serves as a nucleophile for the construction of various heterocyclic rings, significantly expanding the chemical space of the 3-phenylcoumarin scaffold.

Pyrazolones: Pyrazolone (B3327878) derivatives can be synthesized from the amino-coumarin precursor. For instance, the amino group can be diazotized and then coupled with active methylene compounds like ethyl acetoacetate, followed by cyclization with hydrazine (B178648) derivatives to form the pyrazolone ring. orientjchem.orgresearchgate.net Alternatively, the amino group can be transformed into a hydrazine, which can then react with a β-ketoester to build the pyrazolone ring. dergipark.org.tr

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the Hantzsch thiazole synthesis. Starting from the 3-(4-aminophenyl)chromen-2-one, the amino group can be converted to a thiourea derivative. Subsequent reaction with an α-haloketone, such as a substituted phenacyl bromide, leads to the formation of a 2-aminothiazole (B372263) ring attached to the phenylcoumarin core. nanobioletters.commdpi.com For example, 3-[4-(2-bromoacetyl)phenyl]-2H-chromen-2-one reacts with thiourea to yield the corresponding thiazole derivative. researchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the amino-coumarin by first converting the amino group to a carboxylic acid hydrazide. This can be achieved by converting the amine to a nitrile, followed by hydrolysis to the carboxylic acid, esterification, and then reaction with hydrazine hydrate. The resulting hydrazide can then be cyclized with various reagents, such as orthoesters or carboxylic acid chlorides, to form the oxadiazole ring. nih.govijpsjournal.com Another route involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization.

Pyridine and Pyrimidine: The amino group can participate in condensation reactions to form fused or linked pyridine and pyrimidine rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a pyridine ring. gjesr.combaranlab.org Similarly, reaction with reagents like β-ketoesters or malonates in the presence of a suitable cyclizing agent can yield pyrimidine derivatives. researchgate.netnih.gov Chromenopyrimidine derivatives have been synthesized through the reaction of an intermediate imine with ammonia (B1221849) derivatives. nih.gov

Purines: The synthesis of purine (B94841) derivatives can be achieved by reacting the amino-coumarin with a suitably substituted pyrimidine, such as a 4,6-dichloropyrimidine. The amino group displaces one of the chloro groups, and subsequent reactions can be used to build the imidazole (B134444) portion of the purine ring system. nih.gov Alternatively, the amino group can react with a pre-formed purine carrying a leaving group, such as 6-chloropurine, to directly link the coumarin scaffold to the purine ring. nih.gov

The following table details examples of heterocyclic moieties introduced onto the amino-phenyl-chromen-2-one scaffold.

| Heterocyclic Moiety | Synthetic Strategy | Key Intermediates/Reagents |

| Pyrazolone | Diazotization and coupling, followed by cyclization. | Ethyl acetoacetate, Hydrazine derivatives. orientjchem.orgresearchgate.netdergipark.org.tr |

| Thiazole | Hantzsch synthesis. | Thiourea, α-Haloketones (e.g., phenacyl bromides). researchgate.netnanobioletters.commdpi.com |

| 1,3,4-Oxadiazole | Cyclization of a carboxylic acid hydrazide derivative. | Carboxylic acid hydrazides, Orthoesters, Carbon disulfide. nih.govijpsjournal.com |

| Pyridine | Condensation with 1,3-dicarbonyl compounds. | β-Diketones, β-Ketoesters. gjesr.combaranlab.org |

| Pyrimidine | Reaction with β-ketoesters or malonates. | Diethyl malonate, Ethyl acetoacetate. researchgate.netnih.gov |

| Purine | Reaction with a substituted pyrimidine or a purine with a leaving group. | 4,6-Dichloropyrimidine, 6-Chloropurine. nih.gov |

Formation of Chalcone (B49325) Derivatives

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a prominent class of compounds synthesized from this compound analogs. nih.govacs.org The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation reaction. researchgate.net This reaction typically entails the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. researchgate.net

For instance, amino chalcone derivatives have been synthesized by reacting 4-aminoacetophenone with various substituted aldehydes. nih.gov The resulting amino chalcone can then be further modified. A general procedure involves dissolving the aldehyde and acetophenone derivatives in a solvent like rectified spirit, followed by the dropwise addition of a base such as sodium hydroxide (B78521) solution. researchgate.net The reaction is typically stirred for several hours at room temperature. researchgate.net Neutralization with a dilute acid, like hydrochloric acid, leads to the precipitation of the crude chalcone, which can then be purified by recrystallization or column chromatography. researchgate.net

These synthetic strategies have been employed to create a library of chalcone derivatives from various starting materials, including those analogous to the 3-(4-aminophenyl) moiety. nih.gov The modification of the amino group in these chalcone structures has been shown to be a crucial factor in their biological activity. nih.gov

Incorporation of Arylethynyl Substituents

The introduction of arylethynyl groups into the coumarin scaffold represents another significant chemical transformation. This modification can lead to compounds with interesting photophysical and biological properties. The synthesis of 3-aryl-4-(arylethynyl)-2H-chromen-2-one derivatives has been reported, showcasing the versatility of the coumarin ring for such substitutions. researchgate.net

While specific methods for the direct arylethynylation of this compound are not detailed in the provided context, the general strategies for incorporating arylethynyl moieties onto coumarin rings often involve transition-metal-catalyzed cross-coupling reactions. These reactions typically utilize a halogenated coumarin precursor that can be coupled with a terminal alkyne in the presence of a suitable catalyst system, such as a palladium or copper catalyst.

Functionalization for Specific Probes (e.g., Maleimide (B117702) Conjugates)

The amino group of this compound and its analogs provides a reactive handle for functionalization with specific probes, such as maleimides. Maleimide conjugates are frequently used in bioconjugation chemistry to selectively label proteins and other biomolecules.

A novel method for the dual functionalization of protein N-termini utilizes maleimides in conjunction with a copper(II)-mediated [3+2] cycloaddition reaction. nih.gov This approach allows for the attachment of various functional groups to proteins. nih.gov While not directly demonstrated on this compound itself, this methodology highlights a potential strategy for its functionalization. The process involves reacting the N-terminal amino acid of a protein with an aldehyde and a maleimide derivative in the presence of a copper(II) salt. nih.gov This method is advantageous as it often does not require protein mutagenesis and can be performed under non-denaturing conditions. nih.gov

Furthermore, the synthesis of 3,4-disubstituted maleimide derivatives has been achieved through a phosphine-catalyzed isomerization of α-succinimide-substituted allenoates followed by a cascade γ′-addition with aryl imines. nih.gov This provides a route to functionalized maleimides that could potentially be conjugated to aminocoumarin derivatives.

Structural Elucidation Methodologies

The characterization and structural confirmation of this compound and its derivatives are accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the context of this compound and its analogs, FT-IR spectra provide characteristic absorption bands that confirm the presence of key structural features.

The FT-IR spectra of coumarin derivatives typically show a strong absorption band for the C=O stretching vibration of the lactone ring. urfu.ruceon.rs For example, in a synthesized 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, a strong band at 1681 cm⁻¹ was attributed to the C=O bond. ceon.rs Similarly, the C=O functionality of a coumarin ring in another derivative was observed at 1706 cm⁻¹. urfu.ru The N-H stretching vibration of the amino group is also a key diagnostic peak, often appearing in the region of 3100-3500 cm⁻¹. For instance, an N-H stretch was identified at 3137 cm⁻¹ in one coumarin derivative. urfu.ru Aromatic C-H stretching vibrations are typically observed around 2983 cm⁻¹. urfu.ru Other characteristic peaks include those for C-N stretching and C-H bending vibrations. urfu.ru

Table 1: Characteristic FT-IR Absorption Bands for this compound Analogs

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3426, 3419, 3137, 3344 | urfu.runih.gov |

| C-H Stretch (Aromatic) | 2983, 3083 | urfu.ruceon.rs |

| C=O Stretch (Lactone) | 1727, 1726, 1725, 1706, 1681 | urfu.ruceon.rsnih.gov |

| C=N Stretch | 1608, 1605, 1604, 1602 | nih.gov |

| C-N Stretch | 1529, 1518 | urfu.ru |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound and its derivatives reveals distinct signals for the protons in different chemical environments. Aromatic protons typically appear as multiplets in the downfield region of the spectrum. For example, in a series of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, the aromatic protons resonated as a multiplet between δ 7.12 and 8.50 ppm. chimicatechnoacta.ru The proton of the N-H group often appears as a singlet, for instance at δ 9.30 ppm. chimicatechnoacta.ru The chemical shifts and coupling patterns of the protons on the coumarin ring and the phenyl substituent provide crucial information for assigning the structure.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring is typically found at a low field, for example at δ 173.89 ppm in a 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivative. urfu.ru Aromatic carbons resonate in the range of approximately δ 110-160 ppm. For instance, in a series of coumarin derivatives, the aromatic carbon signals were observed between δ 115.04 and 163.84 ppm. urfu.ru The specific chemical shifts of the carbons in the coumarin and phenyl rings help to confirm the substitution pattern.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Coumarin Derivatives

| Nucleus | Chemical Shift Range (ppm) | Compound Type | Reference |

| ¹H | 7.12 - 8.50 (Ar-H) | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | chimicatechnoacta.ru |

| ¹H | 9.30 (N-H) | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | chimicatechnoacta.ru |

| ¹³C | 173.89 (C=O) | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | urfu.ru |

| ¹³C | 115.04 - 163.84 (Ar-C) | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | urfu.ru |

| ¹H | 6.80 - 8.24 (Ar-H) | Substituted 2H-chromen-2-ones | rsc.org |

| ¹³C | 107.30 - 178.43 (various C) | Substituted 2H-chromen-2-ones | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. ceon.rs For example, the molecular formula of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one was confirmed by HRMS, which showed a molecular ion peak [M]⁺ at m/z 326.0915, corresponding to the calculated mass for C₁₇H₁₄N₂O₅. ceon.rs

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. In the study of 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one, the fragmentation of the pseudo-molecular ion [M+H]⁺ was analyzed to understand the breakdown of the molecule, which helps in confirming the connectivity of the different structural units. sciepub.com

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of synthetic compounds, providing quantitative information on the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for verifying that the synthesized compound has the expected empirical formula. The analysis is performed using specialized instruments that combust the sample under controlled conditions and measure the resulting gaseous products.

For this compound, the molecular formula is C₁₅H₁₁NO₂. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental data for the parent compound is not detailed in the surveyed literature, the analysis of its derivatives is a common practice. For instance, various studies on coumarin derivatives consistently report elemental analysis data to confirm the structure of newly synthesized molecules espublisher.com. The comparison between the calculated and experimentally found values must fall within a narrow margin of error (typically ±0.4%) to validate the structure of the compound.

The theoretical elemental composition of this compound is presented below.

Table 1: Calculated Elemental Analysis Data for C₁₅H₁₁NO₂

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 15 | 180.15 | 75.93 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.68 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.90 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.49 |

| Total | | | | 237.25 | 100.00 |

X-ray Crystal Analysis

X-ray crystallography is an indispensable method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions that stabilize the crystal lattice.

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the internal arrangement of atoms. By analyzing this pattern, a detailed model of the crystal structure can be generated.

While the specific crystal structure of this compound has not been reported in the available literature, studies on closely related coumarin derivatives demonstrate the utility of this analysis. For example, the crystal structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one) was determined using single-crystal X-ray diffraction. ijirset.com The analysis revealed the crystal system, space group, unit cell dimensions, and key intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the molecule's stability and packing in the solid state. ijirset.com Such analyses typically employ programs like SHELXS and SHELXL for structure solution and refinement. ijirset.com

The data obtained from such an analysis is comprehensive, as illustrated by the example data for the related compound below.

Table 2: Example Crystallographic Data for a Related Coumarin Derivative (Data for 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one)) ijirset.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₉H₂₆N₂O₆ |

| Formula Weight | 502.53 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.223(9) |

| b (Å) | 16.987(12) |

| c (Å) | 11.196(8) |

| β (°) | 106.37(1) |

| Volume (ų) | 2413.4(3) |

This type of detailed structural information is vital for structure-activity relationship (SAR) studies and for understanding the interactions of these molecules with biological targets.

Structure Activity Relationship Sar Studies of 3 4 Amino Phenyl Chromen 2 One Derivatives

Impact of Substituents on the Phenyl Ring (e.g., para-position electron-withdrawing groups)

The nature and position of substituents on the 3-phenyl ring significantly modulate the biological activity of 3-(4-Amino-phenyl)-chromen-2-one derivatives. The electronic properties of these substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can alter the molecule's electron distribution, polarity, and ability to interact with enzyme active sites or receptors.

Research into various biological targets reveals that the optimal substitution pattern is highly target-dependent. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, a target for neurodegenerative diseases, the introduction of electron-donating groups on the 3-phenyl ring appears to be beneficial. nih.govresearchgate.net Conversely, for activity at serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2A) receptors, the presence of electron-withdrawing groups in the para-position of the phenyl ring was found to drastically reduce binding affinity. nih.gov

In the pursuit of anti-Alzheimer's disease agents through acetylcholinesterase (AChE) inhibition, specific substitutions on the benzoylamino moiety attached to the phenyl ring showed that moderately electron-withdrawing or electron-donating groups could be favorable. nih.gov For example, compounds bearing a methyl group (EDG) or halogen atoms like fluorine and chlorine (weak EWGs) at the para-position of the benzoyl ring displayed noteworthy AChE inhibitory activity. nih.gov This highlights that a delicate electronic balance is often required for optimal interaction with the target enzyme. Studies on other enzyme systems have shown that strong electron-withdrawing groups like trifluoromethyl (CF₃) can sometimes enhance activity by improving hydrogen bond strength with key amino acid residues in a binding site. scielo.br

| Target Enzyme/Receptor | Phenyl Ring Substituent Type | Effect on Activity | Reference Compound Example |

| Monoamine Oxidase B (MAO-B) | Electron-Donating (e.g., -OCH₃) | Increased Inhibition | 6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one |

| 5-HT1A / D2A Receptors | Electron-Withdrawing (para-position) | Strongly Reduced Binding | Arylpiperazine coumarin (B35378) derivatives |

| Acetylcholinesterase (AChE) | Weak EWG (e.g., -F, -Cl) | Increased Inhibition | 3-[4-(4-fluoro-benzoylamino)-phenyl]-coumarin |

| Tyramine Oxidase | Electron-Donating (e.g., -CH₃, -OCH₃) | Increased Inhibition | (trans)-2-(4-methylphenyl)-2-fluorocyclopropylamine |

| Tyramine Oxidase | Electron-Withdrawing (e.g., -CF₃) | Decreased Inhibition | (trans)-2-(4-(trifluoromethyl)phenyl)-2-fluorocyclopropylamine |

Role of Substituents on the Chromen-2-one Nucleus (e.g., C3, C7, C8)

Modifications to the core chromen-2-one (coumarin) nucleus are a cornerstone of the SAR of this compound class. The positions C3, C7, and C8 have been identified as particularly important for modulating biological activity.

Substitutions at the C7 and C8 positions of the coumarin ring are also pivotal. These positions are often solvent-exposed in enzyme binding sites, making them ideal locations for introducing groups that can form specific interactions. For anti-inflammatory applications, the presence of a hydroxyl group at either C7 or C8 was found to be advantageous, likely due to its ability to form intermolecular hydrogen bonds with receptor sites. tandfonline.com In the context of MAO-B inhibition, the addition of a methoxy (B1213986) group at the C6 position, which is electronically similar to the C8 position, was a feature of the most potent inhibitors identified in one study. nih.govfrontiersin.org The regioselectivity of reactions on the coumarin nucleus can be influenced by steric factors; for instance, electrophilic attack is often favored at the C8 position over the C6 position in certain dihydroxy-substituted chromanones. mdpi.com

| Position on Chromen-2-one | Substituent Type | Biological Target | Effect on Activity |

| C3 | Bulky/Hydrophobic Group (e.g., -cyclohexyl) | Aromatase | Increased Inhibition |

| C7 or C8 | Hydrogen-Bond Donor (e.g., -OH) | Anti-inflammatory targets | Enhanced Activity |

| C6 | Electron-Donating Group (e.g., -OCH₃) | Monoamine Oxidase B | Increased Inhibition |

Importance of the Amino Group in Biological Interactions

The primary amino group (-NH₂) located at the para-position of the phenyl ring is a key pharmacophoric feature of this compound. This group plays a multifaceted role in mediating biological activity. As a primary amine, it is structurally similar to functional groups found in essential biomolecules like amino acids and neurotransmitters. ditki.com

The amino group significantly enhances the molecule's potential for forming specific, high-energy interactions with biological targets. smolecule.com It can act as a potent hydrogen bond donor, interacting with electronegative atoms (like oxygen or nitrogen) on amino acid side chains or the peptide backbone of a protein.

Furthermore, under physiological conditions (pH ~7.4), the amino group can be protonated to form a positively charged ammonium (B1175870) cation (-NH₃⁺). This positive charge opens up the possibility for strong electrostatic interactions or, more specifically, cation-π interactions. mdpi.com Cation-π interactions occur when a cation is attracted to the electron-rich face of an aromatic ring, such as those found in the amino acids phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction is a significant force in protein structure and ligand binding and can be a critical determinant of the binding affinity and selectivity of 3-(4-aminophenyl)coumarin derivatives for their target proteins. mdpi.com

Correlation between Molecular Rigidity and Activity/Properties

The relationship between a molecule's flexibility and its biological activity is a fundamental concept in medicinal chemistry. The 3-phenylcoumarin (B1362560) scaffold is inherently quite rigid, which can be an advantageous starting point for drug design. Increased molecular rigidity can lead to higher binding affinity for a target receptor or enzyme. This is because a rigid molecule has fewer conformations it can adopt in solution, leading to a smaller entropic penalty upon binding to the constrained environment of a protein's active site.

Evidence for this correlation can be seen in studies of related compounds. For example, in a series of 3-(4-aminophenyl)piperidine-2,6-diones designed as aromatase inhibitors, replacing a flexible ethyl group at the C3 position with a more rigid and sterically demanding cyclohexyl group resulted in a 240-fold increase in potency. nih.gov This suggests that the rigid cyclohexyl group forces the molecule into a conformation that is highly complementary to the enzyme's binding site. While some degree of flexibility is necessary for a molecule to adapt to its binding pocket, excessive flexibility can be detrimental. Therefore, the semi-rigid nature of the this compound framework, combined with strategic modifications that might further constrain its conformation, is a key aspect of its utility as a pharmacophore.

Pharmacophoric Features for Specific Biological Activities

A pharmacophore is defined as the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. By analyzing the SAR data for this compound derivatives, specific pharmacophoric models can be proposed for different therapeutic targets. researchgate.net

For Monoamine Oxidase B (MAO-B) Inhibition: A successful pharmacophore for MAO-B inhibition based on the 3-phenylcoumarin scaffold includes the core coumarin ring, a phenyl group at C3, and specific substitutions on both rings. Key features include hydrogen bond acceptors and donors, and hydrophobic regions. The presence of a methoxy group on the coumarin nucleus has been shown to promote inhibition. researchgate.net

For Anti-inflammatory Activity: A pharmacophoric model for anti-inflammatory activity would feature the 3-arylcoumarin core, an electron-rich hydrophobic group at the C3 position, and a crucial hydrogen bond-donating group (like a hydroxyl) at either the C7 or C8 position of the coumarin ring to facilitate interaction with the target receptor. tandfonline.com

For Acetylcholinesterase (AChE) Inhibition: For targeting AChE in the context of Alzheimer's disease, the pharmacophore consists of the 3-(4-aminophenyl)coumarin skeleton where the amino group is further acylated. Specific halogen substitutions (e.g., F, Cl) or a methyl group on the terminal benzoyl ring were found to be beneficial, indicating that a combination of the core scaffold with precisely placed, weakly deactivating or activating groups is necessary for potent inhibition. nih.gov

| Biological Activity | Core Scaffold | Key Feature at Phenyl Ring | Key Feature on Chromen-2-one |

| MAO-B Inhibition | 3-Phenylcoumarin | Substituted Phenyl Group | Methoxy or Hydroxyl group |

| Anti-inflammatory | 3-Arylcoumarin | Electron-rich, hydrophobic group | Hydroxyl group at C7 or C8 |

| AChE Inhibition | 3-(4-Acylaminophenyl)-coumarin | Halogen or methyl on acyl group | Unsubstituted or Methoxy |

Investigations into Biological Activities and Underlying Mechanisms

Anti-Rheumatoid Arthritis (RA) Activity

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial tissue in joints, leading to cartilage and bone destruction. tandfonline.comnih.gov A key pathological feature of RA is the tumor-like abnormal proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), which produce various cytokines that perpetuate chronic inflammation. tandfonline.comresearchgate.net Derivatives of 3-(4-aminophenyl)-coumarin have been synthesized and evaluated for their potential to treat RA by targeting these pathological processes. tandfonline.comnih.gov

The inhibition of RA-FLS proliferation is a crucial therapeutic strategy for managing RA. researchgate.net In a study investigating a series of novel 3-(4-aminophenyl)-coumarin derivatives, several compounds demonstrated an inhibitory effect on the proliferation of RA-FLS. tandfonline.comresearchgate.net Among the synthesized compounds, a derivative identified as compound 5e showed the most potent inhibitory activity against these cells, suggesting its potential as a candidate for RA treatment. nih.govresearchgate.netnih.gov This highlights the importance of the 3-(4-aminophenyl)-coumarin scaffold in designing agents that can control the aggressive phenotype of RA-FLS. nih.gov

Inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are central to the pathogenesis of RA. nih.govnih.gov Research has shown that active derivatives of 3-(4-aminophenyl)-coumarin can effectively modulate these key signaling molecules. The most active derivative, compound 5e, was found to inhibit the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α. nih.govnih.gov Furthermore, this compound, along with others in the series (4e and 4p), significantly increased the levels of the anti-inflammatory cytokine IL-10 released by RA-FLS. nih.gov This dual action of suppressing pro-inflammatory cytokines while enhancing anti-inflammatory ones underscores the therapeutic potential of these compounds. nih.gov

| Compound | Effect on Pro-Inflammatory Cytokines (IL-1, IL-6, TNF-α) | Effect on Anti-Inflammatory Cytokines (IL-10) |

| Compound 5e | Inhibition of expression/production | Significant increase in production |

| Compound 4e | Inhibition of production | Significant increase in production |

| Compound 4p | Inhibition of production | Significant increase in production |

This table summarizes the observed effects of specific 3-(4-aminophenyl)-coumarin derivatives on key inflammatory cytokines as reported in scientific literature. nih.gov

To understand the molecular basis of their anti-inflammatory effects, studies have explored the impact of 3-(4-aminophenyl)-coumarin derivatives on intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of inflammatory gene expression. nih.govmdpi.com Preliminary mechanistic studies revealed that the active derivative, compound 5e, could inhibit the activation of both the NF-κB and MAPKs pathways. tandfonline.comnih.govresearchgate.netnih.gov By blocking these upstream signaling cascades, the compound effectively downregulates the production of the inflammatory mediators responsible for RA pathology. nih.gov

To validate the therapeutic potential observed in cellular studies, the most promising 3-(4-aminophenyl)-coumarin derivative, compound 5e, was evaluated in an animal model of the disease. nih.govnih.gov The anti-inflammatory activity of compound 5e was confirmed in a rat model of joint inflammation, which is a standard preclinical model for RA research. tandfonline.comnih.govresearchgate.net This in vivo confirmation is a critical step, demonstrating that the compound's efficacy extends from isolated cells to a complex biological system, thereby supporting its candidacy for further development as an anti-RA drug. nih.govnih.gov

Anticancer and Antiproliferative Activities

In addition to anti-inflammatory effects, coumarin-based structures are often investigated for their potential as anticancer agents. Research has extended to derivatives of 3-(4-Amino-phenyl)-chromen-2-one to assess their cytotoxicity against various cancer cell lines.

The evaluation of new chemical entities against cancer cell lines is a primary method for identifying potential chemotherapeutic agents. While direct data on the parent compound this compound against HepG2 and HCT-116 is limited in the provided search results, a related derivative has been studied. A coumarin-based chalcone (B49325), (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, was synthesized and tested for its anticancer activity against the HeLa human cervix cancer cell line. mdpi.com The study determined its half-maximal inhibitory concentration (IC₅₀), providing a quantitative measure of its cytotoxic potency. mdpi.com

| Compound | Cancer Cell Line | IC₅₀ (μg/mL) |

| (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one | HeLa | 11.22 |

| Doxorubicin (Positive Control) | HeLa | 1.10 |

This table presents the cytotoxicity data for a derivative of this compound against the HeLa cell line. mdpi.com

Inhibition of Key Enzymes

The this compound scaffold has been the subject of investigations into its ability to inhibit several key enzymes implicated in various diseases.

Casein Kinase 2 (CK2): Protein kinase CK2 is a crucial enzyme involved in numerous cellular signal transduction pathways, and its dysregulation is linked to cancer and other diseases. researchgate.net Research into flavonoid compounds as CK2 inhibitors has shown that derivatives of chromen-4-one can exhibit inhibitory activity. nih.gov For instance, 2-(4`-hydroxynaphthyl) chromen-4-one and 2-(4-hydroxyphenyl)-4H-chromen-4-one have demonstrated IC50 values of 0.45±0.059 μM and 0.33±0.048 μM, respectively. While direct studies on this compound are specific, the broader class of chromenones shows promise as a scaffold for developing CK2 inhibitors. [10, 31]

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Studies on related compounds, such as 1-alkyl-3-(4'aminophenyl)pyrrolidine-2,5-diones, have demonstrated potent in vitro inhibition of aromatase. These findings suggest that the 4-aminophenyl moiety is a critical feature for interacting with the aromatase enzyme. Although specific data for this compound is not detailed, the structural similarities with known aromatase inhibitors warrant further investigation.

Carbonic Anhydrase Isoforms IX and XII: The human carbonic anhydrase (hCA) isoforms IX and XII are overexpressed in various solid tumors and are considered important therapeutic targets. Research on coumarin-based compounds has revealed their potential as selective inhibitors of these tumor-associated hCA isoforms. [15, 16] For instance, a series of coumarinamides showed selective inhibition of hCA IX and XII over the off-target cytosolic isoforms hCA I and II. The inhibitory mechanism of coumarins is thought to involve the hydrolysis of their heterocyclic ring by the esterase activity of CA, leading to a derivative that blocks the active site entrance.

Mechanisms Involving DNA Interaction

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents.

Intercalation: DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a well-established mechanism of action for many anticancer and antimicrobial drugs. Acridine-4-carboxamides, for example, have been shown to form novel intercalation complexes with DNA duplexes. While specific studies on the DNA intercalating properties of this compound are not extensively documented, the planar aromatic structure of the chromenone core is a feature commonly associated with DNA intercalators. Further research is needed to elucidate the specific nature and consequences of its interaction with DNA.

Antimicrobial Activities

The chromene scaffold is present in numerous compounds exhibiting a wide range of antimicrobial activities.

Antibacterial Spectrum

Research has demonstrated the activity of chromene derivatives against a variety of bacterial species.

Staphylococcus aureus : Various chromene derivatives have shown activity against Staphylococcus aureus. [7, 13] For example, mono-halogenated nitrochromenes displayed moderate anti-staphylococcal activity with MIC values of 8–32 μg/mL, while tri-halogenated derivatives showed more potent activity with MIC values of 1–8 μg/mL. Additionally, chalcones containing a 4'-aminophenyl group have demonstrated the ability to modulate the action of antibiotics against strains of S. aureus that possess efflux pumps.

Escherichia coli : Chromene derivatives have also been evaluated for their antibacterial activity against Escherichia coli. [2, 4] Some synthesized 4H-chromene analogues have shown encouraging results against this gram-negative bacterium. nih.gov

Bacillus cereus : Several studies have investigated the antibacterial effects of coumarin (B35378) and chromene derivatives against Bacillus cereus. [1, 4, 8, 9] These compounds have demonstrated the ability to inhibit the growth of this foodborne pathogen. nih.gov

Table 1: Antibacterial Activity of Chromene Derivatives This table is for illustrative purposes and the compounds listed are derivatives of the core structure, not this compound itself.

| Bacterial Strain | Chromene Derivative Type | Observed Activity | Reference |

| Staphylococcus aureus | Tri-halogenated 3-nitro-2H-chromenes | Potent (MIC 1–8 μg/mL) | |

| Escherichia coli | 4H-chromene analogues | Encouraging | nih.gov |

| Bacillus cereus | Coumarin derivatives | Inhibitory | nih.gov |

Antifungal Spectrum

The antifungal potential of chromene derivatives has also been a subject of investigation.

Candida albicans : This opportunistic fungal pathogen is a common target for antifungal drug discovery. Studies have shown that certain chromone-3-carbonitriles exhibit good antifungal activity against C. albicans, with minimum inhibitory concentrations ranging from 5 to 50 µg/mL. These compounds have also been found to inhibit biofilm formation, a key virulence factor for C. albicans. [23, 25] Other chromene derivatives have also shown activity against various Candida species. [5, 11, 24]

Bacteriostatic and Bactericidal Properties

The nature of the antibacterial action, whether it inhibits bacterial growth (bacteriostatic) or kills the bacteria (bactericidal), is an important characteristic. Some coumarin derivatives have been reported to exhibit both bacteriostatic and bactericidal activity against various bacterial strains. nih.gov For instance, certain chromone-3-carbonitriles have been shown to be fungicidal against C. albicans, killing the cells after a short exposure time. The presence of biofilms, which are communities of microorganisms attached to a surface, can significantly reduce the efficacy of antimicrobial agents.

Anti-Alzheimer's Disease Potential

The multifaceted nature of Alzheimer's disease (AD) has led to the exploration of multi-target drug candidates. [3, 17] The chromenone scaffold has emerged as a promising structure in the search for new anti-Alzheimer's agents. nih.gov

Derivatives of 3-(4-aminophenyl)-coumarin have been designed and synthesized as potential agents for AD. nih.gov These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the cholinergic hypothesis of AD. nih.gov Some of these derivatives displayed selective inhibition of AChE and BuChE. nih.gov For example, one compound exhibited an IC50 value of 0.091 ± 0.011 µM for AChE inhibition, while another showed an IC50 value of 0.559 ± 0.017 µM for BuChE inhibition. nih.gov

Furthermore, chromone-based compounds are being investigated for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. [12, 34] The rigid structure of certain chromeno[3,4-b]xanthones has been found to be more effective at inhibiting both AChE and Aβ aggregation compared to their more flexible precursors.

Table 2: Investigated Biological Activities of the Chromenone Scaffold and its Derivatives

| Biological Target/Activity | Specific Example/Finding | Reference |

| Enzyme Inhibition | ||

| Casein Kinase 2 (CK2) | 2-(4`-hydroxynaphthyl) chromen-4-one IC50 = 0.45±0.059 μM | nih.gov |

| Aromatase | 1-alkyl-3-(4'aminophenyl)pyrrolidine-2,5-diones are potent inhibitors | nih.gov |

| Carbonic Anhydrase IX/XII | Coumarinamides show selective inhibition | nih.gov |

| DNA Interaction | ||

| Intercalation | Acridine-4-carboxamides form intercalation complexes | nih.gov |

| Antimicrobial Activity | ||

| Antibacterial (S. aureus) | Tri-halogenated 3-nitro-2H-chromenes MIC = 1–8 μg/mL | nih.gov |

| Antifungal (C. albicans) | Chromone-3-carbonitriles MIC = 5 to 50 µg/mL | researchgate.net |

| Anti-Alzheimer's Potential | ||

| AChE Inhibition | 3-(4-aminophenyl)-coumarin derivative IC50 = 0.091 ± 0.011 µM | nih.gov |

| BuChE Inhibition | 3-(4-aminophenyl)-coumarin derivative IC50 = 0.559 ± 0.017 µM | nih.gov |

| Aβ Aggregation Inhibition | Chromeno[3,4-b]xanthones inhibit Aβ aggregation | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of 3-(4-aminophenyl)-coumarin have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the progression of Alzheimer's disease. nih.govnih.gov In a series of synthesized 3-(4-aminophenyl)-coumarin derivatives, specific substitutions on the parent molecule were found to significantly enhance inhibitory activity.

One study highlighted that a derivative, compound 4m , exhibited the most potent inhibition of AChE with an IC50 value of 0.091 ± 0.011 µM. nih.gov In the same study, another derivative, compound 4k , was the most effective inhibitor of BuChE, with an IC50 value of 0.559 ± 0.017 µM. nih.gov The unsubstituted parent compound, this compound, was part of the foundational structure for these active derivatives.

Table 1: AChE and BuChE Inhibitory Activity of Selected 3-(4-aminophenyl)-coumarin Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| Derivative 4m | AChE | 0.091 ± 0.011 |

| Derivative 4k | BuChE | 0.559 ± 0.017 |

| Donepezil (Reference) | AChE | 0.012 ± 0.001 |

Data sourced from a study on 3-(4-aminophenyl)-coumarin derivatives. nih.gov

In Vivo Behavioral Effects (e.g., in zebrafish models)

The potential therapeutic effects of these compounds have been explored in vivo using zebrafish models, which are increasingly used in neuropharmacological research. nih.govnih.govfrontiersin.org A study investigating the effects of the active AChE inhibitor, compound 4m (a derivative of 3-(4-aminophenyl)-coumarin), on aluminum chloride-induced zebrafish models of Alzheimer's disease demonstrated notable behavioral improvements. nih.gov Specifically, the administration of this derivative led to a significant increase in the total swimming distance of the zebrafish, suggesting a potential to ameliorate cognitive and motor deficits associated with the disease. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of chromene derivatives are a significant area of investigation. nih.govnih.govresearchgate.netresearchgate.net While specific data for this compound is limited, studies on related 4-hydroxy-chromen-2-one derivatives have demonstrated their capacity to scavenge free radicals. nih.gov The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govresearchgate.netresearchgate.net The presence of a hydroxyl group on the coumarin scaffold is generally considered crucial for antioxidant activity. nih.gov

Antiviral Activity (e.g., against Tobacco Mosaic Virus)

Insecticidal and Fungicidal Activities (as Pesticide Candidates)

Coumarin and its derivatives have also been investigated for their potential as pesticides. mdpi.comnih.govmdpi.comresearchgate.netmdpi.commdpi.comwilddata.cn Studies on various chromene derivatives have demonstrated both insecticidal and fungicidal properties. The insecticidal activity is often linked to the inhibition of key enzymes in insects, such as acetylcholinesterase. nih.govmdpi.comresearchgate.net The fungicidal activity of coumarin derivatives has been demonstrated against a range of plant-pathogenic fungi. mdpi.commdpi.com For example, certain 4-amino coumarin derivatives have shown excellent activity against Alternaria alternata and Alternaria solani. mdpi.com

Table 2: Fungicidal Activity of Selected 4-Amino Coumarin Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) |

| Derivative 3n | Alternaria solani | 107.4 |

| Derivative 3n | Alternaria alternata | 96.7 |

| Derivative 4e | Alternaria solani | 144.5 |

| Derivative 4e | Alternaria alternata | 92.1 |

Data sourced from a study on 4-amino coumarin-based derivatives. mdpi.com

Immunomodulatory Effects

The immunomodulatory properties of coumarins have been a subject of interest, with studies indicating that these compounds can influence inflammatory pathways. nih.govresearchgate.netresearchcommons.orgresearchgate.net Research on 3-(4-aminophenyl)-coumarin derivatives has shown that they can inhibit the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α in the context of rheumatoid arthritis models. nih.govresearchgate.net One particular derivative, compound 5e , was found to have the strongest inhibitory effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes and to inhibit the activation of the NF-κB and MAPKs signaling pathways. researchgate.net

Other Investigated Biological Targets and Pathways

Beyond the aforementioned activities, the broader class of coumarin and chromene derivatives has been investigated for a variety of other biological effects. These include potential applications as anticancer agents and inhibitors of other enzymes like carbonic anhydrases. nih.gov The diverse biological profile of the chromene scaffold suggests that this compound and its derivatives warrant further investigation to fully elucidate their therapeutic potential and mechanisms of action.

Monoamine Oxidase B (MAO-B) Inhibition (for related 3-phenylcoumarins)

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). tandfonline.com Its inhibition can alleviate symptoms of dopamine-related neurodegenerative conditions such as Parkinson's disease. tandfonline.com The 3-phenylcoumarin (B1362560) scaffold has emerged as a promising framework for developing potent and selective MAO-B inhibitors. tandfonline.comtandfonline.com

Research indicates that the majority of tested 3-phenylcoumarin derivatives act preferentially on MAO-B, with inhibitory activities ranging from the micromolar to the low nanomolar scale. acs.org The absence of a carbonyl group between the coumarin core and the 3-phenyl ring is a crucial feature for MAO-B inhibitory activity, whereas its presence tends to favor MAO-A inhibition. nih.gov

Structure-activity relationship (SAR) studies have revealed that substitutions on the 3-phenyl ring significantly influence potency. For instance, placing substituents at the meta and para positions of this ring appears to be most favorable for activity. acs.org Molecular docking simulations suggest that the high MAO-B activity and selectivity of 3-phenylcoumarins may be due to interactions with specific residues in the enzyme's binding pocket, such as Cys172, which is replaced by Asn181 in the MAO-A isoform. tandfonline.com

Certain derivatives have demonstrated exceptional potency. For example, 6-chloro-3-(3'-methoxyphenyl)coumarin was identified as a highly active compound with an IC₅₀ value of 0.001 μM, making it significantly more potent and selective than the reference drug R-(-)-deprenyl. acs.org Another compound, identified as compound 2 in a study, showed an IC₅₀ of 1.35 nM and over 74,000-fold selectivity for MAO-B over MAO-A. nih.gov These findings underscore the potential of the 3-phenylcoumarin skeleton as a basis for novel MAO-B inhibitors. tandfonline.comacs.org

Table 1: MAO-B Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives

| Compound | MAO-B IC₅₀ (nM) | MAO-B Selectivity Index (SI) vs MAO-A | Reference |

| 6-chloro-3-(3'-methoxyphenyl)coumarin | 1.0 | >100,000 | acs.org |

| Compound 2 (structure not specified) | 1.35 | >74,074 | nih.gov |

| 3-(3'-bromophenyl)-6-methylcoumarin | 0.134 | High (not quantified) | tandfonline.com |

| R-(-)-deprenyl (Reference) | 19.60 | Not Specified | nih.gov |

Cytochrome P450 Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of endogenous and exogenous compounds, including the majority of administered drugs. nih.govnih.govwikipedia.org Coumarin derivatives are well-known to interact with these enzymes, acting as substrates, competitive inhibitors, or mechanism-based inhibitors. nih.gov The 3-phenylcoumarin structure, in particular, has been identified as an excellent scaffold for designing substrates for several human CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1. acs.org

The interaction between coumarins and CYP enzymes is highly dependent on the specific coumarin structure and the CYP isoform. For example, coumarin itself is a marker substrate for the CYP2A family (CYP2A6 and CYP2A13). tandfonline.comnih.gov However, substitutions on the coumarin ring dramatically alter this specificity. The introduction of a phenyl group at the C-3 position can significantly enhance inhibition of certain isoforms while being metabolized by others. acs.orgnih.gov

Coumarins can modulate CYP activity through several mechanisms. They can act as competitive inhibitors by binding to the active site, or as time-dependent, mechanism-based inhibitors. nih.gov Mechanism-based inhibition involves the CYP enzyme metabolizing the coumarin into a reactive intermediate that then covalently bonds to and permanently inactivates the enzyme. nih.govresearchgate.net For instance, certain coumarin derivatives with a propargyl ether group have been designed as mechanism-based inactivators of CYP3A4. nih.govresearchgate.net These compounds are metabolized into a reactive ketene (B1206846) intermediate that forms a covalent bond with a nucleophilic amino acid residue in the active site. nih.gov

The modulation of CYP enzymes, particularly those involved in activating procarcinogens like CYP1A1, 1A2, and 1B1, has been a key area of study for cancer prevention. nih.govnih.gov However, the potential for these inhibitors to also induce CYP gene expression via the aryl hydrocarbon receptor (AhR) is a limiting factor for their clinical use. nih.gov

Table 2: Interaction of Selected Coumarin Derivatives with Cytochrome P450 (CYP) Isoforms

| Coumarin Derivative Type | CYP Isoform(s) | Type of Interaction | Research Finding | Reference |

| 3-Phenylcoumarins | CYP1A1, CYP1A2, CYP1B1 | Substrate | Optimal scaffold for designing profluorescent substrates. | acs.org |

| Coumarin (unsubstituted) | CYP2A6, CYP2A13 | Substrate | Marker substrate for these enzymes. | tandfonline.comnih.gov |

| 7-Coumarin propargyl ether | CYP3A4 | Mechanism-Based Inhibitor | Time- and concentration-dependent inactivation. | nih.govresearchgate.net |

| 7-(4-Trifluoromethyl)coumarin propargyl ether | CYP3A4 | Mechanism-Based Inhibitor | Potent inactivation with a Kᵢ of 14 μM. | nih.govresearchgate.net |

| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1, CYP1A2, CYP1B1 | Substrate (7-O-demethylation) | Oxidized with similar high efficiency by all three CYP1 forms. | acs.org |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis—the formation of new blood vessels. researchgate.net This process is essential for tumor growth and metastasis, making VEGFR-2 a critical target for the development of anticancer drugs. frontiersin.orgnih.gov Recent research has highlighted that the coumarin scaffold is an intriguing framework for creating novel VEGFR-2 inhibitors. nih.govnih.gov

Several studies have described the synthesis and evaluation of coumarin derivatives for their ability to inhibit VEGFR-2 kinase activity. A series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, which are structurally related to this compound, were investigated as dual inhibitors of VEGFR-2 and cytochrome P450 for treating hepatocellular carcinoma. frontiersin.org One compound from this series demonstrated potent VEGFR-2 inhibition, suggesting that the 8-methoxy-azacoumarin-3-carboxamide structure could be a promising starting point for developing effective inhibitors. frontiersin.org

In another study, twenty-five newly synthesized coumarin-based derivatives were tested for their anti-breast cancer activity and VEGFR-2 inhibition. nih.gov The most promising compounds exhibited significant cytotoxicity against the MCF-7 breast cancer cell line and potent inhibitory activity against VEGFR-2 kinase. nih.gov Notably, one derivative, compound 4a, showed an IC₅₀ of 0.36 µM against VEGFR-2, an activity level comparable to the reference inhibitor staurosporine (B1682477) (IC₅₀ of 0.33 µM). nih.gov Molecular docking studies for this active compound revealed that it could effectively interact with key amino acid residues within the VEGFR-2 kinase binding site. nih.gov